N-(2-phenoxyethyl)cyclohexanecarboxamide

Description

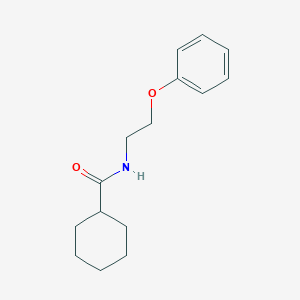

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)cyclohexanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHKCGHCAYDCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24783419 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for N 2 Phenoxyethyl Cyclohexanecarboxamide and Analogues

Established Synthetic Routes for Cyclohexanecarboxamide (B73365) Core Structures

The construction of the cyclohexanecarboxamide core is a fundamental step in the synthesis of N-(2-phenoxyethyl)cyclohexanecarboxamide. The most common and established method involves the acylation of an amine with a cyclohexanecarboxylic acid derivative.

A primary route is the reaction of cyclohexanecarbonyl chloride with the desired amine. This method is widely used due to the high reactivity of the acyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Alternatively, direct amide formation from a carboxylic acid and an amine can be achieved using coupling reagents. fishersci.co.uk Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. fishersci.co.uknih.gov The general mechanism for EDC/HOBt coupling involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine to form the amide bond.

A general synthetic scheme for the formation of cyclohexanecarboxamide derivatives is presented in a patent describing the synthesis of sensate compounds. google.com This involves the coupling of a functionalized cyclohexane (B81311) carboxylic acid with an appropriate amine.

Table 1: Comparison of Common Reagents for Cyclohexanecarboxamide Synthesis

| Reagent/Method | Starting Materials | Typical Conditions | Advantages | Disadvantages |

| Acyl Chloride | Cyclohexanecarbonyl chloride, Amine | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine) | High reactivity, often high yields | Acyl chloride may be moisture sensitive |

| Carbodiimide Coupling (EDC/HOBt) | Cyclohexanecarboxylic acid, Amine | Aprotic solvent (e.g., DMF, DCM), Room Temperature | Mild conditions, good for sensitive substrates | Formation of urea (B33335) byproducts, cost of reagents |

| Direct Thermal Amidation | Cyclohexanecarboxylic acid, Amine | High temperature, neat or in a high-boiling solvent | Atom economical, no coupling reagents | Harsh conditions, limited substrate scope |

Functionalization Strategies for the N-(2-phenoxyethyl) Moiety

The N-(2-phenoxyethyl) moiety provides a key structural feature. Its introduction is typically achieved by using 2-phenoxyethanamine as the amine component in the amidation reaction with cyclohexanecarboxylic acid or its activated derivatives. The synthesis of 2-phenoxyethanamine itself can be accomplished through several routes, a common one being the reaction of phenol (B47542) with a 2-haloethylamine derivative, such as 2-bromoethylamine, under basic conditions.

Further functionalization of the phenoxy group can be carried out either on the phenol starting material before its coupling to the ethylamine (B1201723) fragment or on the final this compound molecule, although the latter may be more challenging due to the presence of the amide group. Substituents can be introduced onto the phenyl ring to modulate the electronic and steric properties of the molecule.

Advanced Synthetic Approaches for this compound Derivatives

More advanced synthetic methodologies can offer improvements in terms of efficiency, selectivity, and environmental impact. For instance, catalytic direct amidation reactions that avoid the use of stoichiometric activating agents are a growing area of interest. growingscience.com Various catalysts based on boron, titanium, or zirconium have been developed for this purpose. These methods often require elevated temperatures to drive the dehydration reaction but offer a greener alternative to traditional coupling reagents.

Microwave-assisted synthesis is another advanced approach that can significantly accelerate the amidation reaction, often leading to higher yields in shorter reaction times.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For coupling reactions involving EDC and HOBt, the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) is common. fishersci.co.uk The reaction is typically run at room temperature to minimize side reactions. The molar ratio of the coupling agents and the base can also be fine-tuned to optimize the yield. A study on process optimization for acid-amine coupling highlighted that proficient routes could be devised for coupling various acids and amines with high conversion and without by-product formation under optimized catalytic conditions. growingscience.com

The following table provides a hypothetical optimization study for the synthesis of this compound based on common amidation protocols.

Table 2: Hypothetical Optimization of this compound Synthesis via EDC/HOBt Coupling

| Entry | Solvent | Temperature (°C) | EDC (eq.) | HOBt (eq.) | Base (eq.) | Time (h) | Yield (%) |

| 1 | DCM | 0 to RT | 1.1 | 1.0 | 1.2 (DIPEA) | 12 | 75 |

| 2 | DMF | RT | 1.1 | 1.0 | 1.2 (DIPEA) | 12 | 85 |

| 3 | THF | RT | 1.1 | 1.0 | 1.2 (DIPEA) | 12 | 70 |

| 4 | DMF | 0 | 1.1 | 1.0 | 1.2 (DIPEA) | 24 | 80 |

| 5 | DMF | RT | 1.5 | 1.2 | 1.5 (DIPEA) | 8 | 90 |

This table is illustrative and based on general principles of amidation optimization.

Stereoselective Synthesis and Chiral Resolution of this compound Analogues

The cyclohexane ring in this compound can possess stereocenters, leading to the possibility of different stereoisomers. The stereoselective synthesis of substituted cyclohexanes is an active area of research. beilstein-journals.org For instance, the use of chiral auxiliaries or catalysts can direct the stereochemical outcome of reactions that form the cyclohexane ring.

A patent on cyclohexane carboxamide derivatives describes methods to control the stereochemistry of amino acid substituted analogues. google.com This approach involves starting with a chiral amino acid to set the stereochemistry which is then carried through the synthetic sequence. While not directly applied to this compound in the provided literature, this principle could be adapted.

Chiral resolution of a racemic mixture of this compound analogues could be achieved using techniques such as chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Pharmacological Characterization of N 2 Phenoxyethyl Cyclohexanecarboxamide Derivatives

Investigations of Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) Agonism

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel recognized as the primary sensor for cold temperatures and cooling agents like menthol. researchgate.netnih.govnih.gov Its activation leads to a sensation of cold and has been implicated in various physiological and pathophysiological processes, making it an attractive therapeutic target. nih.gov

In Vitro Studies of TRPM8 Activation by N-(2-phenoxyethyl)cyclohexanecarboxamide Derivatives

While direct in vitro studies on this compound itself as a TRPM8 agonist are not extensively documented in publicly available literature, the broader class of N-substituted carboxamides has been investigated for TRPM8 modulation. researchgate.net The activation of TRPM8 is commonly assessed through calcium imaging and patch-clamp electrophysiology in cell lines expressing the receptor, such as HEK293 cells. acs.orgnih.govresearchgate.net These assays measure the influx of calcium or the ionic currents, respectively, upon application of a potential agonist.

For instance, studies on various cooling compounds, including synthetic p-menthane (B155814) carboxamides, demonstrate that the carboxamide moiety can be a key structural feature for TRPM8 activation. researchgate.netnih.gov The activation by these compounds is concentration-dependent and results in a measurable increase in intracellular calcium, a hallmark of TRPM8 agonism. nih.govresearchgate.net Although specific data for this compound is not available, the general principles of TRPM8 activation by other carboxamide-containing compounds suggest that it could potentially interact with the channel.

Mechanistic Elucidation of TRPM8 Receptor Engagement

The mechanism of TRPM8 activation is complex, involving conformational changes in the channel protein that lead to pore opening. Cooling compounds are thought to bind to a specific pocket within the TRPM8 protein, distinct from the voltage-sensing domain, which stabilizes the open state of the channel. nih.gov This binding event is allosteric, meaning it modulates the channel's sensitivity to other stimuli like cold and voltage.

Studies on tryptamine-based derivatives have identified a putative binding site for TRPM8 modulators located between the voltage-sensing domain (VSD) and the TRP box. nih.gov Molecular modeling and mutagenesis studies have further pinpointed key amino acid residues within this pocket that are crucial for ligand binding and channel activation. While the precise interactions of this compound with TRPM8 remain to be elucidated, it is plausible that the phenoxyethyl and cyclohexyl moieties could engage with hydrophobic and aromatic residues within the TRPM8 binding pocket, contributing to a potential agonist effect. Further research, including in vitro functional assays and structural biology studies, is necessary to confirm and characterize this interaction.

Exploration of Serotonin (B10506) 5-HT1A Receptor Antagonism in Related Cyclohexanecarboxamides

The serotonin 5-HT1A receptor is a G-protein coupled receptor that is a well-established target for the treatment of anxiety and depression. Antagonists of this receptor are valuable research tools and have therapeutic potential.

In Vitro Receptor Affinity and Functional Antagonism Studies

A prominent example of a cyclohexanecarboxamide (B73365) derivative with potent 5-HT1A receptor antagonist activity is WAY-100635, N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-pyridinyl)cyclohexanecarboxamide. nih.govnih.gov In vitro binding assays have demonstrated that WAY-100635 exhibits high affinity for the 5-HT1A receptor, with a Kd of approximately 0.10 nM. nih.gov Functional assays have confirmed its antagonist properties, showing that it can block the effects of 5-HT1A receptor agonists. nih.gov

The development of analogs of WAY-100635 has been an active area of research to improve properties such as metabolic stability and selectivity. nih.gov Several of these analogs, which retain the core cyclohexanecarboxamide structure, have also shown high nanomolar affinity for the 5-HT1A receptor, comparable to the parent compound. nih.gov

| Compound | 5-HT1A Receptor Affinity (Ki, nM) | Reference |

| WAY-100635 | 0.39 | medchemexpress.com |

| Desmethyl-WAY-100635 | Not specified, but comparable to WAY-100635 | researchgate.net |

| [11C]-7 | Not specified, but nanomolar affinity | nih.gov |

This table presents a selection of cyclohexanecarboxamide derivatives and their reported affinities for the 5-HT1A receptor.

Selective 5-HT1A Antagonist Radioligand Development (e.g., WAY 100635 Analogs)

The high affinity and selectivity of WAY-100635 for the 5-HT1A receptor have made it an ideal candidate for development as a radioligand for in vivo imaging techniques such as Positron Emission Tomography (PET). researchgate.net The tritiated form, [3H]WAY-100635, has been extensively used in preclinical studies to map the distribution of 5-HT1A receptors in the brain. nih.gov

Furthermore, carbon-11 (B1219553) and fluorine-18 (B77423) labeled analogs of WAY-100635 have been synthesized to facilitate PET imaging in humans. nih.govresearchgate.net These radioligands, such as [carbonyl-11C]WAY-100635 and [18F]FCWAY, have been instrumental in studying the role of the 5-HT1A receptor in various neuropsychiatric disorders. nih.gov The development of these tools underscores the importance of the cyclohexanecarboxamide scaffold in creating potent and selective 5-HT1A receptor antagonists.

Examination of Opioid Receptor Modulation by Phenoxyethyl-Containing Scaffolds (e.g., Delta Opioid Receptor Inverse Agonism)

Opioid receptors, including the mu (µ), delta (δ), and kappa (κ) subtypes, are critical targets for pain management. The modulation of these receptors by novel chemical scaffolds is an area of intense research interest.

The concept of inverse agonism at the delta opioid receptor (DOR) has gained attention as a potential therapeutic strategy. nih.govnih.govumich.eduresearchgate.net Unlike neutral antagonists that simply block agonist binding, inverse agonists can reduce the basal, constitutive activity of the receptor. umich.edu Several non-peptide inverse agonists for the DOR have been identified, demonstrating that it is possible to design molecules with this specific pharmacological profile. nih.govnih.govumich.edu

While direct evidence for this compound as a DOR inverse agonist is lacking, the phenoxyethyl moiety is present in some known opioid receptor modulators. For example, some new mu-opioid receptor (MOR) agonists contain a phenoxyacetic acid moiety. nih.gov The structure-activity relationships of ligands with mixed mu agonist/delta antagonist profiles are also being explored as a novel approach to developing safer analgesics. nih.gov

Enzyme Inhibition Studies of this compound

Research into cyclohexanecarboxamide derivatives has prominently featured their activity as enzyme inhibitors, particularly targeting Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of signaling lipids like anandamide (B1667382). nih.gov Inhibition of FAAH increases the levels of these endogenous cannabinoids, producing analgesic, anti-inflammatory, and anxiolytic effects without the side effects associated with direct cannabinoid receptor agonists. nih.gov

The carbamate (B1207046) group, particularly O-aryl carbamates containing a cyclohexyl moiety, has been identified as a key pharmacophore for potent and often irreversible inhibition of FAAH. researchgate.netnih.gov These inhibitors typically act by covalently modifying the catalytic serine residue (Ser241) in the active site of the FAAH enzyme. nih.gov Structure-activity relationship (SAR) studies have shown that the potency of these inhibitors can be finely tuned by modifying substituents on the aromatic rings of the carbamate structure. researchgate.net For instance, derivatives with small polar groups at the para position of the proximal phenyl ring were found to be slightly better FAAH inhibitors than the parent compound URB524. researchgate.net

Several cyclohexylcarbamic acid derivatives have demonstrated potent inhibition of FAAH in the low nanomolar range.

Table 1: FAAH Inhibition by Cyclohexanecarboxamide Derivatives

| Compound | Structure Class | FAAH IC50 (nM) | Reference |

|---|---|---|---|

| URB524 | Cyclohexylcarbamic acid biphenyl (B1667301) ester | 63 | researchgate.netnih.gov |

| URB597 | Cyclohexylcarbamic acid biphenyl ester | 4.6 | nih.govselleckchem.com |

| URB937 | Peripherally restricted FAAH inhibitor | 26.8 | selleckchem.com |

| LY-2183240 | Aryl Urea (B33335) | 12 | nih.gov |

Broader Receptor Agonist and Antagonist Profiling of Cyclohexanecarboxamide Derivatives

Beyond enzyme inhibition, various classes of carboxamide derivatives, including those with a cyclohexane (B81311) moiety, have been evaluated for their activity at G protein-coupled receptors (GPCRs) and other receptor types. This profiling is essential to understand a compound's full biological activity and potential selectivity.

One area of investigation has been the serotonin receptor family. For example, a series of N-{[1-(2-phenylethyl)pyrrolidin-2-yl]methyl}cyclohexanecarboxamides were synthesized and assessed for their activity as 5-HT1A receptor agonists. cabidigitallibrary.org Compounds from this class were identified as potential 5-HT1A agonists, a receptor target implicated in blood pressure and heart rate regulation. cabidigitallibrary.org In a separate study, a benzopyran-5-carboxamide derivative, NAE-086, was characterized as a high-affinity and selective 5-HT1A receptor ligand with a Ki value of 4.5 nM. nih.gov

More recently, certain carboxamide derivatives have been identified as potent ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in cellular differentiation and immune responses. nih.gov Specific carboxamide derivatives related to laquinimod (B608466) and tasquinimod (B611174) were found to activate AHR signaling at low nanomolar concentrations, with some acting as full agonists. nih.gov This activity suggests a potential role in modulating inflammatory skin diseases by restoring epidermal differentiation proteins. nih.gov

The profiling of adenosine (B11128) 5′-carboxamide derivatives has also been a subject of study, with structural modifications influencing affinity and efficacy at adenosine receptor subtypes. nih.gov For instance, small cycloalkyl amides showed varying efficacy at the A1 adenosine receptor, with cyclopropyl (B3062369) and cyclopentyl derivatives acting as full agonists, while a cyclobutyl derivative was a partial agonist. nih.gov

Table 2: Receptor Profiling of Selected Carboxamide Derivatives

| Compound Class | Receptor Target | Observed Activity Profile | Reference |

|---|---|---|---|

| N-{[1-(2-Phenylethyl)pyrrolidin-2-yl]methyl}cyclohexanecarboxamides | 5-HT1A Receptor | Identified as potential agonists. | cabidigitallibrary.org |

| Laquinimod/Tasquinimod Carboxamide Derivatives | Aryl Hydrocarbon Receptor (AHR) | Full and partial agonists, activating AHR signaling at nanomolar concentrations. | nih.gov |

| Adenosine 5'-Carboxamide Derivatives (Cycloalkyl amides) | A1 Adenosine Receptor | Demonstrated both full and partial agonist activity depending on the cycloalkyl group. | nih.gov |

| 2H-1-Benzopyran-5-carboxamide (NAE-086) | 5-HT1A Receptor | High-affinity, selective agonist (Ki = 4.5 nM). | nih.gov |

Structure Activity Relationship Sar Studies of Cyclohexanecarboxamide Scaffolds

Elucidation of Structural Determinants for Receptor Binding and Functional Activity

Key structural determinants include:

The conformation of the cyclohexane (B81311) ring: Typically, a chair conformation is favored for optimal interaction.

The nature and position of substituents on the cyclohexane ring: These can influence binding affinity and selectivity.

The length and flexibility of the N-substituent chain: This linker region is crucial for positioning the terminal aromatic group correctly within the receptor.

The electronic properties of the phenoxy group: Substituents on this aromatic ring can modulate interactions with the receptor.

Impact of Cyclohexane Ring Substitutions on Pharmacological Profiles

Modifications to the cyclohexane ring have a profound impact on the pharmacological profile of N-(2-phenoxyethyl)cyclohexanecarboxamide analogues. The cyclohexane ring itself, typically in a stable chair conformation, serves as a lipophilic anchor, fitting into hydrophobic pockets of the target receptor mdpi.com.

Studies on related cyclohexenyl derivatives acting as CCR2 antagonists have shown that the introduction of substituents on the ring can significantly enhance binding affinity. For instance, progress from an initial lead compound with an IC50 of 700 nM to a more potent antagonist with an IC50 of 9.0 nM was achieved through systematic modification of the cyclohexene (B86901) ring substituents nih.gov. This highlights the importance of the substitution pattern on this alicyclic moiety for optimizing receptor interaction.

In a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, the cyclohexane ring was observed to adopt a chair conformation with equatorial substitution being a key feature for its molecular packing and potential interactions mdpi.com. While this study focused on a different N-substituent, the principle of the cyclohexane ring's conformational preference and its role as a scaffold remains relevant.

Table 1: Impact of Cyclohexane Ring Modifications on Receptor Affinity (Illustrative Data from Related Series)

| Compound/Modification | Receptor Target | Change in Affinity/Activity | Reference |

| Introduction of specific substituents on cyclohexene ring | CCR2 | Increased antagonist potency (IC50 from 700 nM to 9.0 nM) | nih.gov |

| Equatorial substitution on cyclohexane ring | Not specified | Favorable for crystal packing and intermolecular contacts | mdpi.com |

Role of the Phenoxyethyl Chain in Ligand-Receptor Interactions

The N-(2-phenoxyethyl) chain plays a multifaceted role in the interaction of these ligands with their receptors. This portion of the molecule acts as a flexible linker that positions the terminal phenoxy group in a specific region of the binding site. The length of this chain is critical; for example, in a series of N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides, the 2-phenylethyl substituent on the nitrogen was found to be crucial for high analgesic potency researchgate.net. This suggests that a two-carbon spacer between the nitrogen and the phenyl ring is optimal for orienting the aromatic moiety for effective receptor engagement.

Furthermore, the oxygen atom in the phenoxy group can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the receptor pocket. The aromatic nature of the phenoxy ring also allows for π-π stacking or hydrophobic interactions with aromatic residues of the receptor. In studies of α-ketoamides, the addition of a 4-phenoxy moiety to a phenyl ring significantly improved the inhibitory potency for PLAAT2 and PLAAT4 enzymes, underscoring the potential for the phenoxy group to enhance binding affinity semanticscholar.org.

Table 2: Influence of the N-Alkyl/Aryl Substituent on Biological Activity (Illustrative Data from Related Series)

| Compound Series | Key Structural Feature | Observed Effect | Reference |

| N-[1-(2-phenylethyl)-piperidin-4-yl]-propionamides | 2-phenylethyl group | Critical for high analgesic activity | researchgate.net |

| α-ketoamides | 4-phenoxy moiety on a phenyl ring | 10-fold improvement in potency for PLAAT2 and PLAAT4 | semanticscholar.org |

Effects of N-Substituent Modifications on Biological Efficacy and Selectivity

Modifications to the N-substituent of the cyclohexanecarboxamide (B73365) scaffold are a key strategy for modulating biological efficacy and selectivity. The nature of the substituent on the nitrogen atom can dramatically alter the compound's pharmacological properties.

For instance, in a series of N-(2-hydroxyethyl)amide derivatives, the length of the acyl chain (analogous to the cyclohexanecarboxamide portion) had a significant impact on anticonvulsant activity. Compounds with longer alkyl chains, such as decanamide, palmitamide, and stearamide, exhibited potent anticonvulsant effects with low neurotoxicity nih.gov. This demonstrates that the lipophilicity and length of the group attached to the N-ethylamide core are critical for efficacy.

In the context of N-benzyltryptamines, substitutions on the benzyl (B1604629) group (structurally related to the phenoxyethyl group) were shown to influence affinity and functional activity at serotonin (B10506) 5-HT2 receptors. This highlights that even subtle changes to the terminal aromatic ring system can fine-tune receptor selectivity and agonist/antagonist profiles.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the interactions between a ligand, such as N-(2-phenoxyethyl)cyclohexanecarboxamide, and a target protein at the atomic level.

Docking studies on derivatives of the cyclohexanecarboxamide (B73365) scaffold have been performed against a variety of biological targets. For instance, N-(2-(1H-Indol-3-yl)ethyl)cyclohexanecarboxamide, an analog of the subject compound, has been studied for its interaction with the human Toll-like receptor 4 (TLR4)/MD2 complex. mdpi.com These simulations help in identifying key amino acid residues within the protein's binding pocket that are essential for ligand recognition and binding. Similarly, docking studies have been instrumental in the development of thiazole (B1198619) carboxamide derivatives as selective cyclooxygenase (COX) inhibitors. nih.gov In these studies, the cyclohexanecarboxamide moiety often plays a crucial role in anchoring the ligand within the binding site through hydrophobic and sometimes hydrogen bonding interactions.

The general approach involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity of different poses of the ligand in the protein's active site. physchemres.orgmdpi.com For example, studies on pyridinylbenzamide-based inhibitors targeting Rho-associated kinase (ROCK1) have utilized molecular docking to understand the structure-activity relationships, where the cyclohexanecarboxamide group could be a key component for interaction. peerj.com

| Derivative/Analog | Protein Target | Key Findings from Docking | Reference |

|---|---|---|---|

| N-(2-(1H-Indol-3-yl)ethyl)cyclohexanecarboxamide | TLR4/MD2 | Predicted stable binding within the receptor complex. | mdpi.com |

| Thiazole carboxamide derivatives | COX-1/COX-2 | Identified binding patterns responsible for selective COX-2 inhibition. | nih.gov |

| Pyridinylbenzamide-based inhibitors | ROCK1 | Elucidated structure-activity relationships for kinase inhibition. | peerj.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

For the cyclohexanecarboxamide scaffold, QSAR studies have been successfully applied to guide the development of potent and selective inhibitors for various targets. A notable example is the development of cathepsin K inhibitors, where a cyclohexanecarboxamide core was identified as a promising framework. acs.org QSAR models helped in understanding how different substituents on the cyclohexyl and phenoxyethyl moieties affect the inhibitory potency. acs.org

Another application of QSAR has been in the optimization of narrow-spectrum inhibitors for Tousled-like kinase 2 (TLK2). nih.gov By constructing a 3D-QSAR model, researchers were able to visualize the favorable and unfavorable regions for substitution around the core scaffold, leading to the design of more potent and selective compounds. nih.gov Furthermore, QSAR has been employed in the design of novel cyclohexanecarboxamides with anticonvulsant effects, demonstrating the broad applicability of this computational approach. researchgate.net

| Compound Series | Biological Target/Activity | QSAR Model Type | Key Outcome | Reference |

|---|---|---|---|---|

| Cyclohexanecarboxamide derivatives | Cathepsin K inhibition | Not specified | Interpretation of potencies and guidance for optimization. | acs.org |

| Oxindole derivatives (related scaffold) | TLK2 inhibition | 3D-QSAR | Optimization of inhibitor potency and selectivity. | nih.gov |

| Novel cyclohexanecarboxamides | Anticonvulsant activity | Not specified | Identification of potent anticonvulsant agents. | researchgate.net |

Molecular Dynamics Simulations of this compound and Target Proteins

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are used to study the stability of ligand-protein complexes, the mechanism of ligand binding, and the effect of ligand binding on protein dynamics.

MD simulations have been conducted on analogs of this compound to understand their dynamic behavior when bound to target proteins. For instance, simulations of N-(2-(1H-Indol-3-yl)ethyl)cyclohexanecarboxamide with the TLR4/MD2 complex revealed stable interactions and provided insights into the structural changes that may impact receptor activation. mdpi.com

In another study, comparative MD simulations of the 5-HT1A receptor with an antagonist containing a cyclohexanecarboxamide moiety, N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide, helped to elucidate the mechanism of ligand-induced conformational changes in the receptor. nih.gov Similarly, MD simulations of melatonin (B1676174) receptor ligands featuring a phenoxyethylamide scaffold have been used to assess the stability of binding poses and to understand the energetic contributions of different interactions. depositolegale.it These studies are critical for validating docking results and for gaining a more dynamic picture of ligand-receptor interactions. rsc.org

| Ligand | Protein Target | Simulation Length | Key Insights | Reference |

|---|---|---|---|---|

| N-(2-(1H-Indol-3-yl)ethyl)cyclohexanecarboxamide | hTLR4/MD2 | 10 ns | Confirmed stable ligand-receptor binding. | mdpi.com |

| N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide | 5-HT1A Receptor | Not specified | Revealed ligand-induced structural modifications in the receptor. | nih.gov |

| Phenoxyethylamide derivatives | Melatonin Receptors | Not specified | Assessed stability and energetics of ligand binding. | depositolegale.it |

De Novo Ligand Design Based on Cyclohexanecarboxamide Scaffolds

De novo ligand design is a computational strategy used to generate novel molecular structures with a high affinity for a specific biological target. This approach often starts from a known scaffold or a fragment that binds to the target.

The cyclohexanecarboxamide framework has served as a valuable starting point for de novo design efforts. For example, building upon a fragment series, researchers have used de novo design to develop potent and selective inhibitors of Fibroblast Growth Factor Receptor 2 (FGFR2). acs.orgwhiterose.ac.uk By computationally exploring different chemical modifications to the cyclohexanecarboxamide core, they were able to predict and subsequently synthesize compounds with improved potency and selectivity. acs.orgwhiterose.ac.uk This iterative process of design, synthesis, and biological evaluation is a powerful paradigm in modern drug discovery. acs.orgwhiterose.ac.uk More recent approaches integrate morphological profiling and textual descriptions for de novo molecule design without requiring specific target information. biorxiv.org

Virtual Screening for Novel Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The cyclohexanecarboxamide scaffold and its derivatives have been subjected to virtual screening campaigns to discover novel biological targets. One such study applied a combination of pharmacophore modeling and 3D shape similarity screening to identify novel Peroxisome Proliferator-Activated Receptor (PPAR) ligands. acs.org This approach successfully identified compounds with agonistic activity for PPAR-α and PPAR-γ, demonstrating that the cyclohexanecarboxamide moiety can be accommodated in the binding sites of these nuclear receptors. acs.org Such studies highlight the potential for this compound to interact with a range of biological targets beyond those for which its analogs were initially designed. For instance, the cyclohexanecarboxamide scaffold has also been identified in inhibitors of Rho kinase, suggesting another potential therapeutic area. tandfonline.com

Metabolic Pathways and Biotransformation Research

In Vitro Metabolic Stability and Metabolite Identification Studies

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo half-life of a compound. rsc.orgwikipedia.org These assays typically involve incubating the compound with liver microsomes, S9 fractions, or hepatocytes from various species, including humans. admescope.com For N-(2-phenoxyethyl)cyclohexanecarboxamide, such studies would quantify the rate of its disappearance over time to determine its intrinsic clearance.

Metabolite identification is a subsequent and crucial step, often employing high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of metabolic products. nih.govwuxiapptec.comsciex.com This process helps in identifying "soft spots" in the molecule that are prone to metabolic modification and in detecting potentially reactive or pharmacologically active metabolites. wuxiapptec.com

Table 1: Representative In Vitro Metabolic Stability Data for Amide-Containing Compounds

| System | Species | Intrinsic Clearance (CLint) (µL/min/mg protein) | Half-Life (t½) (min) |

| Liver Microsomes | Human | 25 | 27.7 |

| Liver Microsomes | Rat | 45 | 15.4 |

| Liver Microsomes | Mouse | 60 | 11.6 |

| Hepatocytes | Human | 15 | 46.2 |

Note: This table presents hypothetical data based on typical values for compounds with similar structural motifs and is for illustrative purposes only. Actual experimental values for this compound may vary.

Enzymatic Biotransformation Mechanisms of the Cyclohexanecarboxamide (B73365) Moiety

The cyclohexanecarboxamide moiety of this compound is susceptible to several enzymatic biotransformations.

Hydroxylation of the Cyclohexyl Ring: The saturated cyclohexyl ring is a prime target for oxidation by cytochrome P450 (CYP) enzymes. rsc.org This can lead to the formation of various mono- or di-hydroxylated metabolites. The position of hydroxylation can be influenced by the stereochemistry of the molecule and the specific CYP isoforms involved. rsc.org For instance, hydroxylation can occur at positions 2, 3, or 4 of the cyclohexyl ring.

Amide Bond Hydrolysis: The amide linkage is a potential site for hydrolysis by amidase enzymes, also known as amidohydrolases. wikipedia.orgfiveable.me This cleavage would yield cyclohexanecarboxylic acid and 2-phenoxyethanamine. The rate of amide hydrolysis can vary significantly depending on the steric hindrance around the amide bond and the specific amidases present. researchgate.net While many amidases hydrolyze primary and secondary amides, tertiary amides can also be cleaved by specific enzymes. acs.org

Characterization of Phenoxyethyl Cleavage and Modification Pathways

The phenoxyethyl group offers additional sites for metabolic attack.

Ether Bond Cleavage: The ether linkage in the phenoxyethyl moiety can undergo O-dealkylation, a common metabolic reaction catalyzed by CYP enzymes. nih.gov This cleavage would result in the formation of phenol (B47542) and N-(2-hydroxyethyl)cyclohexanecarboxamide.

Aromatic Hydroxylation: The phenyl ring is susceptible to aromatic hydroxylation by CYP enzymes, typically at the para-position due to steric accessibility, yielding a phenolic metabolite. nih.gov This hydroxylation increases the polarity of the molecule, facilitating its excretion.

Prediction of Metabolic Fate using In Silico Models

In recent years, in silico models have become invaluable tools for predicting the metabolic fate of new chemical entities. nih.govaiche.org Various software programs can predict the likely sites of metabolism and the resulting metabolites based on the compound's structure. nih.gov These tools utilize rule-based systems derived from known metabolic reactions or more advanced machine learning and deep learning algorithms. nih.govresearchgate.net For this compound, these models could predict the likelihood of hydroxylation on the cyclohexyl and phenyl rings, amide hydrolysis, and ether cleavage. nih.gov

Table 2: Example of In Silico Metabolic Prediction for this compound

| Predicted Metabolic Reaction | Predicted Metabolite | Software Tool Example |

| Cyclohexyl-4-hydroxylation | N-(2-phenoxyethyl)-4-hydroxycyclohexanecarboxamide | SyGMa, MetaTrans |

| Amide hydrolysis | Cyclohexanecarboxylic acid, 2-Phenoxyethanamine | BioTransformer |

| O-dealkylation | Phenol, N-(2-hydroxyethyl)cyclohexanecarboxamide | GLORYx, SyGMa |

| Aromatic hydroxylation | N-(2-(4-hydroxyphenoxy)ethyl)cyclohexanecarboxamide | MetaTrans, BioTransformer |

Note: The listed software tools are examples of platforms used for metabolic prediction. nih.gov The predicted metabolites require experimental verification.

Role of Cytochrome P450 Enzymes in Compound Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. nih.gov The metabolism of this compound is likely to be heavily dependent on CYP enzymes.

Specific CYP isoforms, such as CYP3A4, CYP2D6, CYP2C9, and CYP1A2, are responsible for the bulk of drug metabolism in humans. rsc.orgnih.gov Reaction phenotyping studies using a panel of recombinant human CYP enzymes would be necessary to identify the specific isoforms responsible for the metabolism of this compound. For example, studies on similar N-substituted cyclohexyl compounds have implicated CYP2B6, CYP2C9, CYP2C19, and CYP3A4 in their metabolism. nih.gov The involvement of specific CYPs is critical information for predicting potential drug-drug interactions.

Future Research Directions for N 2 Phenoxyethyl Cyclohexanecarboxamide

Development of Novel Analytical Methods for Research Quantification

The robust quantification of a target analyte is fundamental for all stages of drug discovery and development, from initial screening to metabolic studies. For N-(2-phenoxyethyl)cyclohexanecarboxamide, future research should prioritize the development of sensitive and specific analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands out as the technique of choice for quantifying novel small molecules in complex biological matrices. researchgate.netnih.gov A future research direction would involve creating a validated LC-MS/MS method for the precise measurement of this compound. This would entail optimizing chromatographic conditions to achieve sharp peak shapes and adequate retention, as well as fine-tuning mass spectrometer parameters for maximum sensitivity and selectivity. The development could involve pre-column derivatization to enhance ionization efficiency and detection limits, a technique proven effective for various functional groups including alkyl halides and amines. nih.govacs.org

A proposed research workflow is outlined in the table below.

| Stage | Methodology | Objective | Key Parameters to Optimize | Anticipated Outcome |

| Method Development | Reversed-Phase HPLC coupled with a triple quadrupole mass spectrometer (LC-MS/MS) | To separate the analyte from matrix components and achieve sensitive detection. | Mobile phase composition, gradient elution, column chemistry, flow rate, injection volume. | A retention time that provides clear separation from endogenous interferences. |

| MS Optimization | Electrospray Ionization (ESI) in positive mode; Multiple Reaction Monitoring (MRM) | To achieve high sensitivity and specificity for the analyte. | Ion source parameters (e.g., spray voltage, temperature), selection of precursor and product ions, collision energy. | A highly selective and sensitive method with a low limit of quantification (LOQ). |

| Method Validation | Validation according to regulatory guidelines (e.g., FDA, EMA) | To ensure the method is reliable, reproducible, and accurate for its intended purpose. | Linearity, accuracy, precision, selectivity, stability, matrix effect. | A fully validated analytical method suitable for pharmacokinetic and other research studies. |

This systematic approach would yield a robust analytical tool, indispensable for subsequent pharmacological and metabolic investigations of this compound.

Exploration of Undiscovered Pharmacological Activities

The structural components of this compound—a cyclohexyl ring, an amide linker, and a phenoxy group—are present in various biologically active molecules. This suggests that the compound could interact with a range of biological targets. A critical future research direction is to perform broad pharmacological screening to uncover any potential therapeutic activities. hilarispublisher.comhilarispublisher.com

High-throughput screening (HTS) campaigns against large panels of receptors, enzymes, and ion channels are a cornerstone of modern drug discovery for identifying initial "hits". aurorabiomed.com Subjecting this compound to such screening would be a logical first step. slideshare.net This could be followed by phenotypic screening, which assesses the compound's effect on cell behavior (e.g., viability, proliferation, or specific cellular responses) without a preconceived target. hilarispublisher.comnih.gov

A proposed screening cascade is detailed in the table below.

| Screening Phase | Methodology | Potential Target Classes | Example Assays | Goal |

| Primary Screening | High-Throughput Screening (HTS) | GPCRs, Kinases, Ion Channels, Nuclear Receptors | Radioligand binding assays, fluorescence-based enzymatic assays, calcium flux assays. | To identify initial biological targets or pathways modulated by the compound. |

| Secondary Screening | In vitro cellular assays | Cancer cell lines, immune cells, neuronal cells | Cell viability (MTT) assays, reporter gene assays, cytokine release assays. hilarispublisher.com | To confirm primary hits and assess cellular activity and cytotoxicity. |

| Tertiary Screening | Ex vivo tissue models / In vivo animal models | Disease-relevant models (e.g., inflammation, pain, oncology) | Models of inflammation, nociception, or tumor growth. | To evaluate efficacy in a more complex biological system. |

This tiered screening approach would systematically explore the pharmacological landscape of this compound, potentially identifying novel activities and paving the way for further focused research.

Advancements in Stereospecific Synthesis and Evaluation

The this compound molecule possesses potential chirality at the C1 and C2 positions of the cyclohexyl ring if substituents were present, and the molecule itself can adopt different conformations. While the parent structure as named is achiral, derivatives could be chiral. Future research into derivatives would necessitate the development of stereospecific synthesis methods to produce single enantiomers or diastereomers. rsc.orgiupac.org The biological activity of chiral molecules often resides in a single stereoisomer, with the others being inactive or even contributing to off-target effects. google.com

Modern asymmetric synthesis offers a toolbox of methods to achieve high stereocontrol. acs.org Future synthetic research could explore chiral catalysts or auxiliaries to control the stereochemistry during the formation of the cyclohexanecarboxamide (B73365) scaffold or during the coupling of the two main fragments. nih.govacs.org For instance, asymmetric aza-Michael additions or photoredox-catalyzed reactions have been successfully used to create chiral amides. acs.orgacs.org

Once individual stereoisomers are synthesized, they must be evaluated separately to determine the stereostructure-activity relationship (SSAR).

| Research Area | Technique/Approach | Objective | Potential Outcome |

| Asymmetric Synthesis | Chiral pool synthesis, use of chiral catalysts (e.g., squaramide, chiral Brønsted acids), enzymatic resolutions. acs.orgnih.gov | To produce enantiomerically pure forms of chiral derivatives of this compound. | Access to single stereoisomers for biological evaluation. |

| Stereochemical Analysis | Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) with chiral shift reagents. | To determine the enantiomeric purity and absolute configuration of the synthesized compounds. | Confirmation of stereochemical integrity. |

| Biological Evaluation | Parallel testing of all synthesized stereoisomers in relevant bioassays. | To determine if biological activity is dependent on stereochemistry. | Identification of the eutomer (the most active stereoisomer) and establishment of a clear SSAR. |

Such studies are crucial for developing a sophisticated understanding of how the three-dimensional structure of this chemical class influences biological function.

Integration of Omics Technologies for Systems-Level Understanding

To move beyond a single-target interaction and understand the broader biological impact of this compound, the integration of "omics" technologies is a vital future research direction. Metabolomics and proteomics, in particular, can provide a systems-level snapshot of the changes induced by a compound in cells or organisms. nih.govresearchgate.net

Metabolomics would involve treating a biological system (e.g., a cell culture or an animal model) with the compound and then using techniques like MS or NMR to measure global changes in small-molecule metabolites. nih.gov This can reveal which metabolic pathways are perturbed, offering clues about the compound's mechanism of action and potential off-target effects. nih.gov

Proteomics can identify changes in protein expression levels following compound treatment. longdom.orgingentaconnect.com This can help pinpoint the molecular targets of a drug or identify downstream signaling pathways that are affected. nih.gov

| Omics Technology | Analytical Platform | Information Gained | Potential Application |

| Metabolomics | LC-MS, Gas Chromatography-MS (GC-MS), NMR Spectroscopy | Comprehensive profile of endogenous small-molecule metabolites (e.g., amino acids, lipids, sugars). ingentaconnect.com | Identifying mechanism of action, discovering biomarkers of efficacy or toxicity. nih.gov |

| Proteomics | 2D-Gel Electrophoresis, LC-MS/MS (e.g., shotgun proteomics, targeted proteomics) | Global or targeted quantification of protein expression levels. nih.govingentaconnect.com | Target identification and validation, understanding downstream signaling effects. |

| Integrated Multi-Omics | Computational and bioinformatic tools | A holistic view of the compound's effects across multiple biological layers. | Constructing a comprehensive model of the compound's mechanism of action and systems-level impact. |

Applying these technologies would provide an unbiased, system-wide view of the biological consequences of exposure to this compound, accelerating the elucidation of its mechanism and the identification of relevant biomarkers.

Design of Next-Generation Cyclohexanecarboxamide Derivatives with Tailored Bioactivity

Should initial screening reveal a promising biological activity for this compound, the next logical step would be to use it as a lead compound for a rational drug design program. wiley.comnih.gov This involves the systematic synthesis and testing of analogs to develop a structure-activity relationship (SAR), which correlates changes in chemical structure with changes in biological activity. mdpi.com

Future research would focus on modifying the three main components of the lead structure:

The Cyclohexyl Ring: Introducing substituents could explore steric and electronic requirements in the binding pocket and potentially introduce beneficial chiral interactions.

The Phenoxyethyl Group: Modifications to the phenyl ring (e.g., adding electron-withdrawing or -donating groups) or altering the ethyl linker could modulate pharmacokinetic properties and target affinity.

The Amide Linker: While typically conserved, replacement with bioisosteres (functional groups with similar physical or chemical properties) could improve metabolic stability or other pharmaceutical characteristics.

| Structural Moiety | Proposed Modifications | Rationale | Example Analogs |

| Cyclohexyl Ring | Introduction of alkyl, hydroxyl, or halogen groups. | To probe steric and electronic interactions and improve binding affinity. | 4-Methylcyclohexanecarboxamide derivative; 4-Hydroxycyclohexanecarboxamide derivative. |

| Phenoxyethyl Group | Substitution on the phenyl ring (e.g., -F, -Cl, -OCH3); replacement of phenyl with other heterocycles. | To modulate lipophilicity, metabolic stability, and receptor interactions. | N-(2-(4-fluorophenoxy)ethyl) derivative; N-(2-(pyridin-2-yloxy)ethyl) derivative. |

| Amide Linker | Replacement with bioisosteres such as a 1,2,3-triazole or a reverse amide. | To enhance metabolic stability against amidases and explore alternative hydrogen bonding patterns. | A derivative where the -CONH- is replaced by a triazole ring. |

By systematically synthesizing and evaluating such derivatives, researchers could optimize the initial hit into a potent and selective lead candidate, fully exploring the therapeutic potential of this chemical scaffold. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.